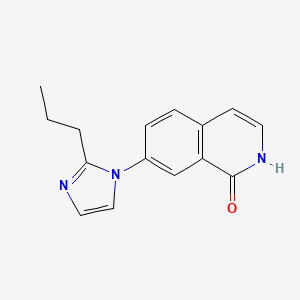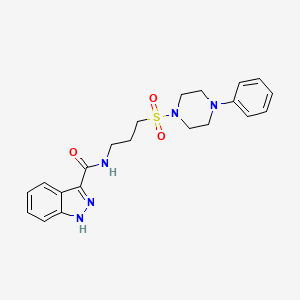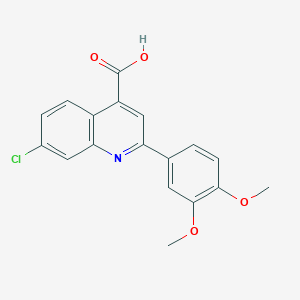![molecular formula C25H23N3O6 B14105265 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14105265.png)
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid, followed by cyclization and subsequent acylation with 4-methoxyphenylacetyl chloride. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium dithionite .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized to enhance their biological activity.
Applications De Recherche Scientifique
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved include the inhibition of signal transduction pathways that are critical for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- 3,4-Dimethoxyphenethylamine
- 2-(3,4-Dimethoxyphenyl)acetaldehyde
Uniqueness
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with methoxy-substituted phenyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C25H23N3O6 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O6/c1-32-18-11-8-16(9-12-18)26-23(29)15-27-20-7-5-4-6-19(20)24(30)28(25(27)31)17-10-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,26,29) |
Clé InChI |
FORNRRVURPUFFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14105183.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105184.png)

![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105206.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105209.png)
![1-Phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105210.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105214.png)


![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14105237.png)
![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105239.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B14105240.png)

![1-(5-Methylfuran-2-yl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105254.png)
